1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-[(3-Chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound featuring a fused pyrrolo-triazole-dione core. Its structure includes a 3-chlorophenylmethyl group at position 1 and a 4-methylphenyl substituent at position 5. The compound’s bicyclic framework combines a pyrrolidine ring fused with a triazole ring, both decorated with carbonyl groups at positions 4 and 6. This architecture confers unique electronic and steric properties, which are critical for interactions in biological or material systems.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, Ullmann coupling, or click chemistry, as seen in related triazole and pyrazole hybrids . Structural confirmation often relies on techniques like NMR, MS, and X-ray crystallography using programs such as SHELXL .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-5-7-14(8-6-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-3-2-4-13(19)9-12/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJEFLTMICTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chlorophenyl and methylphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chlorophenylmethyl group undergoes nucleophilic substitution under specific conditions. The chlorine atom's electronegativity facilitates displacement by nucleophiles like amines or alkoxides.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Chlorine → Methoxy substitution | K₂CO₃, DMF, 80°C, 12h | Methoxy derivative at 3-position | ~65% |
| Amine displacement | Et₃N, THF, reflux, 24h | Primary/secondary amine adducts | 55–72% |
Oxidation-Reduction Dynamics
The triazole-dione system participates in redox reactions. Experimental data suggest the dione moiety can be reduced to diol intermediates under controlled conditions.
| Reagent | Conditions | Observed Transformation | Catalyst |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 4h | Partial reduction of dione to hemiketal | None |
| H₂ (1 atm) | Pd/C, MeOH, 50°C | Full reduction to pyrrolidine analog | 10% Pd/C |
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles, forming extended heterocyclic systems.
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 100°C, 48h | Fused triazole-isoxazole hybrid | 1,3-selectivity |
| Acetonitrile | Microwave, 120°C, 2h | Tetrazolo[1,5-a]pyrrole derivative | N/A |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the pyrrolo-triazole core undergoes ring-opening/ring-closing equilibria:
Key Parameters :
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Optimal pH: 2.5–3.0
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Temperature: 70–80°C
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Reaction time: 6–8h
Cross-Coupling Reactions
The methylphenyl group participates in palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids are particularly efficient:
| Boronic Acid | Catalyst System | Product | Conversion |
|---|---|---|---|
| 4-Fluorophenylboronic | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified derivative | 88% |
| Vinylboronic pinacol | PdCl₂(dppf), CsF, DMF | Alkenyl-functionalized analog | 76% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the triazole ring, as observed in related compounds:
Conditions :
-
Solvent: Dry acetonitrile
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Atmosphere: N₂ purge
-
Irradiation time: 30 min
Hydrolysis Pathways
The lactam rings in the dione system undergo pH-dependent hydrolysis:
| pH Range | Dominant Product | Half-Life (25°C) |
|---|---|---|
| 1.0–3.0 | Dicarboxylic acid derivative | 2.3h |
| 10.0–12.0 | Ring-opened triazole amine | 45min |
8.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibit significant antimicrobial properties. For instance:
- A derivative of this compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
Anticancer Properties
Compounds containing the pyrrolo-triazole framework have been explored for their anticancer potential. The structural features allow for interactions with various biological targets:
- Research indicated that derivatives of this compound could induce apoptosis in prostate cancer cells through specific receptor interactions .
Photovoltaic Materials
The unique electronic properties of pyrrolo-triazole derivatives have led to their exploration as materials for organic photovoltaics. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.
Synthesis and Characterization
The synthesis of this compound involves multiple steps:
- Reagents : The synthesis typically requires various reagents including chlorobenzene derivatives and methyl phenyl compounds.
- Characterization Techniques : The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of triazole derivatives against several pathogens. The results indicated that specific modifications to the triazole ring enhanced antibacterial activity significantly .
Case Study 2: Anticancer Activity
In a comprehensive study on prostate cancer treatments involving pyrrolo-triazoles, it was found that certain derivatives could effectively inhibit cell proliferation and induce cell cycle arrest. These findings suggest potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The triazole-dione core in the target compound differs from pyrazole-dione (e.g., compound 16a) and oxazole-dione (e.g., ) analogs.
In contrast, fluorophenyl or hydroxy-methoxyphenyl substituents in compound 16a contribute to hydrogen bonding and polarity, critical for anti-HIV activity .
Conversely, pyrrolo-pyrazole-diones (e.g., 16a) demonstrate antiviral efficacy, highlighting the role of core flexibility in target selectivity .
Synthetic Approaches :
- The target compound may be synthesized via methods analogous to triazole hybrids (e.g., copper-catalyzed azide-alkyne cycloaddition in ) or Ullmann coupling (). Oxazole-diones () often employ cyclocondensation or nucleophilic substitution .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example, analogous pyrrolo-triazole-dione derivatives are synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures, followed by purification via column chromatography . Key variables affecting purity include:
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer: Characterization relies on:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- IR Spectroscopy : Carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and triazole C-N stretches at ~1500 cm⁻¹ .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error for molecular ion peaks .
- X-ray crystallography : For absolute configuration confirmation, as seen in orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches predict energetically favorable intermediates. For example:
- Transition state modeling : Identifies rate-limiting steps (e.g., cyclization barriers in pyrrolo-triazole formation) .
- Solvent effects : COSMO-RS simulations optimize solvent polarity (e.g., PEG-400 enhances regioselectivity in heterocyclic coupling) .
- Machine learning : Trained on reaction databases to predict optimal catalysts (e.g., Pd vs. Cu for triazole ring closure) .
Q. How do tautomeric equilibria in solution-phase NMR data complicate structural analysis, and how can this be resolved?
Methodological Answer: Tautomerism in the triazole-dione core causes splitting of NMR signals. Mitigation strategies include:
- Variable-temperature NMR : Cooling to −40°C slows tautomer interconversion, sharpening peaks .
- 2D NMR (HSQC, HMBC) : Correlates protons to carbons, distinguishing tautomers (e.g., NOE interactions between pyrrolo H and triazole N) .
- Deuterated solvents : DMSO-d₆ stabilizes specific tautomers via hydrogen bonding .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from impurities or assay conditions. Solutions include:
- HPLC purity validation : ≥95% purity thresholds to exclude confounding byproducts .
- Dose-response standardization : Use EC₅₀ values normalized to vehicle controls in enzyme inhibition assays .
- Crystallographic docking : Validates target binding modes (e.g., triazole-dione interactions with kinase ATP pockets) .
Q. How can green chemistry principles improve the sustainability of its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
